H-D-Ala-OtBu.HCl: A Technical Guide for Researchers
H-D-Ala-OtBu.HCl: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Chemical Properties
H-D-Ala-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of D-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.
A summary of the key chemical and physical properties of H-D-Ala-OtBu.HCl is presented in the table below.
| Property | Value | References |
| Chemical Name | D-Alanine tert-butyl ester hydrochloride | [1] |
| Synonyms | H-D-Ala-OtBu·HCl, (R)-tert-Butyl 2-aminopropanoate hydrochloride, tert-Butyl D-alaninate hydrochloride | [1] |
| CAS Number | 59531-86-1 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 168-175 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents such as methanol (B129727) and ethanol. | |
| Optical Rotation | Specific rotation values are available for the L-enantiomer, H-L-Ala-OtBu·HCl: [α]²⁰/D = +1.4 ± 0.2° (c = 2% in ethanol) | [2] |
Synthesis of H-D-Ala-OtBu.HCl: Experimental Protocol
The synthesis of H-D-Ala-OtBu.HCl is a multi-step process that involves the protection of the amino group of D-alanine, esterification of the carboxylic acid, and subsequent deprotection of the amino group. The following is a general experimental protocol that can be adapted for this synthesis.
Step 1: N-Terminal Protection of D-Alanine (Boc Protection)
This step protects the amino group of D-alanine to prevent it from reacting during the subsequent esterification step. A common protecting group used is the tert-butoxycarbonyl (Boc) group.
Materials:
-
D-alanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
5% Citric acid solution
-
Sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve D-alanine in a 1:1 (v/v) mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
To this solution, add a slight excess (approximately 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.
-
Extract the N-Boc-D-alanine into ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-alanine.
Step 2: Esterification with tert-Butanol (B103910)
This step introduces the tert-butyl ester protecting group onto the carboxylic acid of N-Boc-D-alanine.
Materials:
-
N-Boc-D-alanine
-
tert-Butanol
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
Dissolve N-Boc-D-alanine in dichloromethane (DCM).
-
Add an excess of tert-butanol to the solution.
-
Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Ala-OtBu.
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the desired H-D-Ala-OtBu.HCl.[3][4]
Materials:
-
Boc-D-Ala-OtBu
-
4M HCl in dioxane or a solution of HCl gas in diethyl ether
Procedure:
-
Dissolve the crude Boc-D-Ala-OtBu in a minimal amount of an appropriate solvent such as dioxane or diethyl ether.
-
Add an excess of a 4M HCl solution in dioxane or a saturated solution of HCl gas in diethyl ether.
-
Stir the mixture at room temperature for 1-2 hours.
-
The product, H-D-Ala-OtBu.HCl, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
H-D-Ala-OtBu.HCl is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[5][6][7] In SPPS, the C-terminal amino acid of the desired peptide is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner.
The workflow for incorporating a D-alanine residue into a growing peptide chain using H-D-Ala-OtBu.HCl in a standard Fmoc-based SPPS protocol is illustrated in the diagram below.
SPPS Workflow for D-Alanine Incorporation
Experimental Protocol for SPPS Coupling
The following is a general protocol for the coupling of H-D-Ala-OtBu.HCl to a resin-bound peptide with a free N-terminus in an Fmoc-based SPPS strategy.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
H-D-Ala-OtBu.HCl
-
Coupling reagent (e.g., HBTU, HATU, or HOBt/DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. If the N-terminal Fmoc group is present, perform deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of H-D-Ala-OtBu.HCl: In a separate vessel, dissolve H-D-Ala-OtBu.HCl (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF. Add a base such as DIEA (typically 2 equivalents relative to the amino acid hydrochloride) to neutralize the hydrochloride and activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc group (if applicable) and the coupling of the next amino acid.
Safety and Handling
H-D-Ala-OtBu.HCl is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
H-D-Ala-OtBu.HCl is an essential building block in peptide synthesis, enabling the incorporation of D-alanine residues into peptide chains. Its use in solid-phase peptide synthesis is well-established, and the protocols outlined in this guide provide a framework for its successful application in the laboratory. Researchers and drug development professionals can leverage the properties of this compound to advance their work in creating novel peptides with diverse therapeutic and research applications.
References
- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. peptide.com [peptide.com]
